Quinolin-8-yl 2,4-dichlorobenzoate

Lipophilicity LogP Partition coefficient

Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9) is a synthetic ester derived from 8-hydroxyquinoline and 2,4-dichlorobenzoic acid, bearing a molecular formula of C₁₆H₉Cl₂NO₂ and a molecular weight of 318.15 g/mol. The compound features a 2,4-dichloro substitution pattern on the benzoyl ring, which confers a calculated LogP of approximately 5.0—substantially higher than the unsubstituted quinolin-8-yl benzoate (LogP ~3.45).

Molecular Formula C16H9Cl2NO2
Molecular Weight 318.15
CAS No. 328022-59-9
Cat. No. B2528401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 2,4-dichlorobenzoate
CAS328022-59-9
Molecular FormulaC16H9Cl2NO2
Molecular Weight318.15
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
InChIInChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H
InChIKeyFQHMFUCMMWUVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9): A Defined 8-Hydroxyquinoline Ester Building Block for Chemical Biology and Synthetic Methodology


Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9) is a synthetic ester derived from 8-hydroxyquinoline and 2,4-dichlorobenzoic acid, bearing a molecular formula of C₁₆H₉Cl₂NO₂ and a molecular weight of 318.15 g/mol . The compound features a 2,4-dichloro substitution pattern on the benzoyl ring, which confers a calculated LogP of approximately 5.0—substantially higher than the unsubstituted quinolin-8-yl benzoate (LogP ~3.45) [1]. This ester belongs to a broader class of 8-hydroxyquinoline derivatives widely employed as synthetic intermediates for regioselective C–H functionalization and as scaffolds in medicinal chemistry [2].

Why Quinolin-8-yl 2,4-dichlorobenzoate Cannot Be Replaced by a Generic 8-Hydroxyquinoline Ester


The 2,4-dichlorobenzoate ester cannot be interchanged indiscriminately with other 8-hydroxyquinoline esters because the position and number of chlorine substituents on the benzoyl ring dictate lipophilicity, steric accessibility of the ester carbonyl, and electronic character of the departing benzoate group. The ortho-chlorine in the 2,4-dichloro pattern introduces a steric buttress adjacent to the ester linkage that alters both the ground-state conformation and the hydrolysis susceptibility relative to the 3,4-dichloro or 2,5-dichloro isomers . Moreover, the quinolin-8-yl 2,4-dichlorobenzoate lacks the 5-nitro group present in the structurally related JMJD7 inhibitor JMJD7-IN-1 (5-nitroquinolin-8-yl 2,4-dichlorobenzoate, IC₅₀ 6.62 μM against JMJD7) , rendering it unsuitable as a direct substitute for applications requiring JMJD7 engagement. Quantitative evidence demonstrating these differences is provided in Section 3.

Quinolin-8-yl 2,4-dichlorobenzoate: Quantitative Differentiation Evidence for Procurement Selection


Lipophilicity Differentiation: LogP Comparison of 2,4-Dichloro vs. Unsubstituted Benzoate Ester

Quinolin-8-yl 2,4-dichlorobenzoate exhibits a calculated LogP of approximately 5.00 (reported as 5.0004 by Fluorochem) . In contrast, the unsubstituted analog quinolin-8-yl benzoate (CAS 86-75-9) has a LogP of 3.454 [1]. This difference of ~1.55 log units corresponds to an approximately 35-fold higher octanol–water partition coefficient for the 2,4-dichloro derivative, indicating substantially greater lipophilicity.

Lipophilicity LogP Partition coefficient Drug design

Biological Activity Differentiation: Absence of 5-Nitro Group Distinguishes from the JMJD7 Inhibitor JMJD7-IN-1

The 5-nitro analog, 5-nitroquinolin-8-yl 2,4-dichlorobenzoate (JMJD7-IN-1, CAS 311316-96-8), is a characterized JMJD7 inhibitor with an IC₅₀ of 6.62 μM . Quinolin-8-yl 2,4-dichlorobenzoate (CAS 328022-59-9) lacks the 5-nitro substituent entirely. Based on structure–activity relationships established for 8-hydroxyquinoline-based KDM4/JMJD inhibitors, the absence of the electron-withdrawing nitro group is expected to ablate or substantially reduce JMJD7 inhibitory activity [1].

JMJD7 inhibition Histone demethylase Nitrogen heterocycle Probe compound

Steric and Conformational Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Isomer

The 2,4-dichlorobenzoate isomer possesses a chlorine atom at the ortho position adjacent to the ester carbonyl, creating steric hindrance that influences the conformational preference around the C–O ester bond. The isomeric quinolin-8-yl 3,4-dichlorobenzoate (CAS 7596-84-1) lacks this ortho-chlorine, resulting in reduced steric congestion near the ester linkage . This steric difference is expected to translate into altered rates of ester hydrolysis and differential reactivity in nucleophilic acyl substitution reactions, though direct quantitative hydrolysis rate comparisons are not available in the published literature .

Steric hindrance Conformational analysis Ester hydrolysis Isomer comparison

Synthetic Utility: Regioselective C4–H Amination Substrate Performance

Quinolin-8-yl 2,4-dichlorobenzoate serves as a competent substrate in Ag/Ru-cocatalyzed, photoredox-mediated C4–H amination reactions with pyrazoles, as demonstrated by Ma et al. (2019) for the broader class of 8-hydroxyquinoline esters [1]. The reaction proceeds with high regioselectivity for the C4 position of the quinoline ring and tolerates a variety of ester leaving groups. The 2,4-dichlorobenzoate ester is specifically cited as a compatible substrate in the scope of this methodology . While comparative yield data between different esters are not explicitly tabulated, the successful use of this specific ester in a published, operationally simple C–H amination protocol supports its selection as a validated building block for C4-functionalized quinoline synthesis.

C–H functionalization Photoredox catalysis Regioselective amination 8-Hydroxyquinoline ester

Purity and Specification Differentiation: Commercially Available Grades for Research Procurement

Quinolin-8-yl 2,4-dichlorobenzoate is commercially available from multiple suppliers with defined purity specifications. Fluorochem offers the compound at 97% purity (SKU F753775) , while MolCore supplies it at NLT 98% purity under ISO certification . CymitQuimica lists a minimum purity of 95% . In contrast, the isomeric quinolin-8-yl 3,4-dichlorobenzoate (CAS 7596-84-1) is listed at 95% purity from AKSci , and quinolin-8-yl 2,5-dichlorobenzoate (CAS 328252-76-2) is available at 95% purity from multiple vendors. The availability of the 2,4-dichloro isomer at higher certified purity (≥97%) from at least one supplier may be a differentiating factor for applications requiring higher batch-to-batch consistency.

Purity specification Quality control Procurement Analytical grade

Quinolin-8-yl 2,4-dichlorobenzoate: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


C4–H Functionalization Chemistry Requiring a Pre-Validated 8-Hydroxyquinoline Ester Substrate

For synthetic chemists developing regioselective C–H amination or phosphonation protocols on the quinoline scaffold, quinolin-8-yl 2,4-dichlorobenzoate offers a pre-validated substrate demonstrated in published photoredox/transition-metal cocatalyzed methods [1]. The compound's defined LogP (~5.0) and lack of competing reactive substituents (e.g., nitro or amino groups) make it a clean substrate for methodology development where the ester group serves as a directing/leaving functionality.

Lipophilicity-Driven Design of Cell-Permeable Quinoline Probes or Chelators

The ~35-fold higher octanol–water partition coefficient of quinolin-8-yl 2,4-dichlorobenzoate (LogP 5.00) relative to the unsubstituted benzoate (LogP 3.45) supports its selection in medicinal chemistry campaigns where enhanced membrane permeability is desired. Researchers designing iron- or copper-chelating 8-hydroxyquinoline prodrugs may prefer the 2,4-dichlorobenzoate ester for its improved lipophilicity profile.

Negative Control or Scaffold for JMJD7/KDM4 Structure–Activity Relationship Studies

Because the target compound lacks the 5-nitro group that confers JMJD7 inhibitory activity (IC₅₀ 6.62 μM for JMJD7-IN-1) , it can serve as a structurally matched negative control or as a starting scaffold for SAR exploration where JMJD7 activity is not desired. This intentional absence of JMJD7 activity is a design feature rather than a liability when the research goal is to decouple biological effects from JMJD7 engagement.

Procurement of High-Purity Building Block for Multi-Step Synthesis Requiring Batch Consistency

With commercial availability at 97–98% purity from ISO-certified suppliers , quinolin-8-yl 2,4-dichlorobenzoate meets the purity requirements for multi-step synthetic sequences where impurities can propagate and compromise downstream yields. The slight purity advantage over the 95%-grade isomeric dichlorobenzoates reduces the burden of pre-reaction purification.

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